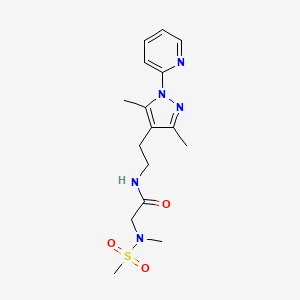

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3S/c1-12-14(8-10-18-16(22)11-20(3)25(4,23)24)13(2)21(19-12)15-7-5-6-9-17-15/h5-7,9H,8,10-11H2,1-4H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNOKYJNEFBASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CN(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.

Substitution with Pyridine: The pyrazole ring is then functionalized with a pyridine moiety. This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced through the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Final Coupling: The final step involves coupling the intermediate with an appropriate acetamide derivative under conditions that facilitate amide bond formation, such as using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound shares structural motifs with several classes of bioactive molecules, including pyrazole sulfonamides and heterocyclic acetamides. Below is a comparative analysis based on substituents, synthetic routes, and biological implications:

Key Observations:

The pyridin-2-yl group in the target compound may engage in stronger hydrogen bonding (e.g., via the pyridine nitrogen) compared to the 3-pyridinesulfonamide in Compound 27, which has a sulfonamide directly attached to the pyridine ring.

Functional Group Impact on Activity: The sulfonamido acetamide in the target compound contrasts with the carbamoyl sulfonamide in Compound 25. Sulfonamides are known for antimicrobial and enzyme-inhibitory roles, while carbamoyls are common in urea-based inhibitors . In , 1,3,4-thiadiazole derivatives exhibited antimicrobial activity, suggesting that substituting the acetamide with a thiadiazole could shift biological targeting. However, the sulfonamido group in the target compound may retain affinity for bacterial dihydropteroate synthase, a classic sulfonamide target .

Synthetic Strategies :

- Compound 27 was synthesized via isocyanate coupling to a pyridinesulfonamide, yielding a 76% yield . The target compound’s synthesis might similarly involve nucleophilic acyl substitution or amide coupling.

- The thiadiazole derivatives in utilized hydrazinecarbothioamide intermediates , highlighting the versatility of pyrazole-based scaffolds in forming diverse heterocycles .

Hydrogen-Bonding and Crystallography (Relevance to )

Graph set analysis (as per Etter’s rules) could predict crystal packing patterns, influencing solubility and stability. For instance, the N–H in the sulfonamide may form R₂²(8) motifs with carbonyl or pyridine acceptors, a feature critical in co-crystal engineering .

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 427.5 g/mol. It features a complex structure that includes a pyrazole ring, which is known for its diverse biological properties.

Target Proteins:

This compound primarily acts as a selective inhibitor of the bromodomain and extraterminal (BET) protein family. BET proteins play crucial roles in regulating gene expression related to cell cycle progression and apoptosis.

Biochemical Pathways:

By inhibiting BET proteins, the compound disrupts various cellular processes, potentially leading to altered cellular functions and apoptosis. This mechanism is particularly relevant in cancer biology, where controlling cell growth and survival is critical.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential:

- Cytotoxicity: Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including glioma and neuroblastoma. For example, a related compound demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard treatments like 5-fluorouracil (IC50 = 8.34 µM) .

- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Other Biological Activities

In addition to its anticancer effects, the compound may possess:

- Antimicrobial Properties: Compounds with similar structures have been studied for their antimicrobial and anti-inflammatory properties, indicating a broader therapeutic potential .

Case Studies

- Study on Glioma Cells: A study evaluated the cytotoxic effects of 12 new derivatives of pyrazole on glioma cells. The findings revealed that these compounds could effectively induce apoptosis without harming healthy cells .

- Mechanistic Insights: Flow cytometry analyses were employed to elucidate the mechanisms of action for these compounds, showing significant alterations in cell cycle dynamics leading to increased apoptosis in targeted cancer cell lines .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, pyrazole and pyrimidine moieties are often assembled via cyclocondensation of hydrazines with diketones, followed by functionalization with sulfonamide or acetamide groups . Key characterization techniques include:

Q. How can researchers assess the initial biological activity of this compound?

Begin with in vitro assays to evaluate potency against specific targets:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .

- Cytotoxicity screening in cancer cell lines (e.g., NCI-H460) with IC₅₀ values calculated via MTT assays .

- Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Systematic substituent modification : Replace the pyridinyl group with other heterocycles (e.g., furanyl or thiazolyl) to assess impact on bioactivity .

- Computational docking : Use tools like AutoDock Vina to predict binding modes to target proteins (e.g., EGFR or COX-2) .

- Pharmacophore modeling : Identify critical functional groups (e.g., sulfonamide’s hydrogen-bonding capacity) using Schrödinger Suite .

Q. How can target interaction mechanisms be elucidated?

Advanced techniques include:

- Surface Plasmon Resonance (SPR) to measure binding kinetics (e.g., KD values for receptor-ligand interactions) .

- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

- X-ray crystallography for resolving 3D structures of compound-target complexes (e.g., active-site interactions observed in pyrazole derivatives) .

Q. What methodologies optimize synthetic yield and reproducibility?

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield (>80%) .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How should researchers resolve contradictions in biological or chemical data?

- Orthogonal validation : Confirm enzyme inhibition results with both fluorescence-based and radiometric assays .

- Batch-to-batch analysis : Use LC-MS to detect impurities (e.g., unreacted starting materials) affecting bioactivity .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., pyrimidine-thioacetamide derivatives) to identify trends .

Methodological Notes

- Experimental Design : For SAR studies, ensure a minimum of three biological replicates and statistical validation (e.g., ANOVA with p < 0.05) .

- Data Interpretation : Use cheminformatics tools like KNIME or Pipeline Pilot to correlate structural features (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.